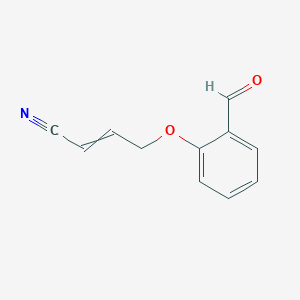

4-(2-Formylphenoxy)but-2-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83611-33-0 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-(2-formylphenoxy)but-2-enenitrile |

InChI |

InChI=1S/C11H9NO2/c12-7-3-4-8-14-11-6-2-1-5-10(11)9-13/h1-6,9H,8H2 |

InChI Key |

WIGXEQHDWXIUHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC=CC#N |

Origin of Product |

United States |

Elucidating Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Functionality in Heterocyclic Annulation

The ortho-formylphenoxy group is a well-established precursor for the synthesis of a multitude of heterocyclic frameworks. The aldehyde functionality serves as a key electrophilic center, readily participating in condensation and cyclization reactions with various nucleophiles to build fused ring systems. Derivatives of salicylaldehyde (B1680747) are recognized as important precursors for generating diverse heterocyclic structures. nih.gov The reactivity of the aldehyde in 4-(2-Formylphenoxy)but-2-enenitrile is central to its utility in constructing complex molecules.

One of the primary pathways involves multicomponent reactions (MCRs), where the aldehyde reacts with a combination of reagents in a single pot to form intricate heterocyclic products. For instance, aldehydes are common components in reactions with active methylene (B1212753) compounds like malononitrile (B47326) and 1,3-dicarbonyl compounds such as barbituric acid to yield pyran-fused heterocycles. nih.gov The general scheme for such a reaction, catalyzed by a base, involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Another significant application is in annulation reactions to form nitrogen-containing heterocycles. The reaction of an aldehyde with acetonitrile (B52724), mediated by a strong base like potassium tert-butoxide (KOtBu), can lead to the formation of substituted pyridinones. rsc.org This transformation involves the cleavage of C(sp³)–H bonds in acetonitrile and the formation of multiple new bonds. rsc.org The aldehyde group of this compound is thus a prime candidate for constructing fused quinoline, chromene, or other related heterocyclic systems through reactions with appropriate binucleophiles. bioorganica.com.ua

Table 1: Examples of Heterocyclic Annulation Reactions Involving Aldehydes

| Reaction Type | Reagents | Resulting Heterocycle |

| Multicomponent Reaction | Malononitrile, Barbituric Acid, Base | Dihydropyrano[2,3-d]pyrimidine |

| Annulation | Acetonitrile, KOtBu, Peroxide | Substituted Dihydropyridin-2(1H)-one |

| Condensation/Cyclization | NCN-Binucleophiles (e.g., amidines, guanidines) | Fused Pyrimidines |

Role of the α,β-Unsaturated Nitrile Moiety in Cycloaddition and Addition Reactions

The α,β-unsaturated nitrile moiety (a cyano group conjugated with a carbon-carbon double bond) is a highly activated system, rendering it susceptible to various nucleophilic and cycloaddition reactions. This part of the molecule, often referred to as a Michael acceptor, plays a crucial role in forming new carbon-carbon and carbon-heteroatom bonds.

The most prominent reaction of this moiety is the Michael (or conjugate) addition. masterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the double bond, which bears a partial positive charge due to the electron-withdrawing effects of the nitrile group. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in this reaction. masterorganicchemistry.com The reaction proceeds in three main steps: deprotonation of the nucleophile, conjugate addition to the α,β-unsaturated system to form a new enolate, and subsequent protonation to yield the final product. masterorganicchemistry.com The addition of nucleophiles to similar structures, such as (E)-3-phenylsulfonylprop-2-enenitrile, further demonstrates the utility of this pathway for creating β-substituted α,β-unsaturated nitriles. arkat-usa.org

The double bond in the but-2-enenitrile (B8813972) unit can also participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, serving as the dienophile. The electron-withdrawing nature of the nitrile group activates the double bond, making it a good reaction partner for electron-rich dienes or 1,3-dipoles, leading to the formation of six- or five-membered rings, respectively.

Table 2: Reactivity of the α,β-Unsaturated Nitrile Moiety

| Reaction Type | Reagent Type | Key Steps | Product Type |

| Michael Addition | Nucleophiles (Enolates, Amines, Thiols) | 1. Deprotonation 2. Conjugate Addition 3. Protonation | β-Substituted Nitrile |

| [4+2] Cycloaddition | Electron-rich Diene | Concerted or Stepwise Cycloaddition | Substituted Cyclohexene Derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azides, Nitrones) | Concerted Cycloaddition | Five-membered Heterocycle |

Diversification through Functional Group Interconversions of the But-2-enenitrile Unit

The functional groups within the this compound structure can be chemically transformed into other functional groups, a process known as functional group interconversion (FGI). solubilityofthings.com These transformations are fundamental in organic synthesis, allowing for the strategic modification of the molecule to access a wider range of derivatives. solubilityofthings.comfiveable.me

The nitrile group is particularly versatile. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. More significantly, it can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu Alternatively, controlled reduction using reagents such as diisobutylaluminium hydride (DIBAL) can convert the nitrile to an aldehyde (R-CHO). vanderbilt.educlockss.org

The alkene portion of the but-2-enenitrile unit can also be modified. It can be reduced to the corresponding alkane via catalytic hydrogenation, which would saturate the side chain, yielding 4-(2-formylphenoxy)butanenitrile. The double bond could also undergo oxidative cleavage to produce smaller carbonyl-containing fragments, or dihydroxylation to form a diol. These interconversions dramatically alter the molecule's chemical properties and open up new avenues for further reactions. fiveable.me

Table 3: Key Functional Group Interconversions

| Original Group | Reagent(s) | Transformed Group |

| Nitrile (-C≡N) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | DIBAL, then H₂O | Aldehyde (-CHO) |

| Alkene (-C=C-) | H₂, Pd/C | Alkane (-C-C-) |

| Aldehyde (-CHO) | Ag₂O (Tollens' reagent) | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |

Potential for Carbon-Carbon Coupling Reactions

The structure of this compound possesses several sites that are amenable to modern carbon-carbon coupling reactions, which are powerful tools for constructing complex molecular skeletons. These reactions typically employ a transition-metal catalyst (often palladium, nickel, or copper) to join two fragments.

The aryl ring is a prime location for such transformations. If a halogen atom (e.g., Br, I) were introduced onto the benzene (B151609) ring, it would become an ideal substrate for a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound (R-B(OH)₂) to introduce a new alkyl or aryl group.

Heck Coupling: Reaction with an alkene to form a new, substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Furthermore, the alkene in the but-2-enenitrile chain could potentially participate in Heck-type reactions, coupling with an aryl halide. The aldehyde group itself can be transformed into a group suitable for coupling. For example, conversion to a tosylhydrazone followed by reaction with an aryl halide in a Shapiro-type coupling sequence could be envisioned. While direct C-H activation and coupling at the aromatic ring or other positions is a more advanced strategy, the presence of the directing ether and aldehyde groups could potentially facilitate such regioselective transformations. These coupling reactions represent a key strategy for extending the molecular framework and synthesizing complex derivatives from the core structure. nih.gov

Computational Chemistry Investigations for Mechanistic Insights and Properties Prediction

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular structures and energies.

A DFT study of 4-(2-Formylphenoxy)but-2-enenitrile would begin by determining its most stable three-dimensional structure, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Following optimization, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. researchgate.netmaterialsciencejournal.org The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller energy gap generally implies higher reactivity.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Potential | µ | Data not available |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map of this compound, negative potential areas (typically colored red or yellow) would indicate sites prone to electrophilic attack, such as the oxygen of the formyl group and the nitrogen of the nitrile group. Positive potential areas (blue) would highlight regions susceptible to nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. wiley-vch.de It provides a rigorous framework for characterizing chemical bonds and noncovalent interactions.

QTAIM analysis identifies critical points in the electron density. A bond critical point (BCP) located between two nuclei signifies the presence of a chemical bond. wiley-vch.desciencesconf.org The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the bond. For instance, a high electron density and a negative Laplacian value are characteristic of a covalent bond, while low density and a positive Laplacian suggest interactions like hydrogen bonds or van der Waals forces.

QTAIM is particularly effective at identifying and characterizing weaker noncovalent interactions, which are crucial for understanding crystal packing and molecular recognition. An analysis of this compound would map all bond paths, including those corresponding to intramolecular hydrogen bonds or other stabilizing interactions, providing a complete picture of its molecular graph. wiley-vch.de

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs and chemical bonds. usc.edu It is a powerful method for studying charge transfer and delocalization effects within a molecule.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile |

| (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile |

Energy Decomposition Analysis (EDA) for Intermolecular Forces

Energy Decomposition Analysis (EDA) is a quantum chemical method used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. This analysis provides a detailed understanding of the nature of intermolecular forces, such as hydrogen bonds, van der Waals forces, and π–π stacking.

In a typical EDA scheme, the interaction energy (ΔE_int) between molecules is broken down into several key terms:

Electrostatic (ΔE_elec): This component represents the classical Coulombic interaction (attraction or repulsion) between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli) or Exchange-Repulsion: This term arises from the quantum mechanical effect of the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space, leading to a strong, short-range repulsive force.

Orbital Interaction (ΔE_orb) or Polarization/Charge-Transfer: This attractive term accounts for the stabilization that occurs when the molecular orbitals of the fragments relax in the presence of each other. It includes the effects of polarization (distortion of a fragment's electron cloud by another) and charge transfer between the fragments.

Dispersion (ΔE_disp): This component represents the attractive force arising from instantaneous fluctuations in electron density, which create temporary dipoles. It is a crucial component of van der Waals interactions.

For this compound, an EDA could be performed on a dimer of the molecule to quantify the non-covalent interactions that govern its solid-state packing and behavior in solution. The analysis would reveal the relative contributions of electrostatic forces (from the polar formyl and nitrile groups), dispersion forces (from the aromatic ring and aliphatic chain), and potential π–π stacking interactions between the phenoxy rings of adjacent molecules.

Table 1: Illustrative Energy Decomposition Analysis of a this compound Dimer The following data are hypothetical and serve to illustrate the typical output of an EDA calculation. Actual values would require a specific quantum chemical computation.

| Energy Component | Description | Hypothetical Energy (kcal/mol) |

|---|---|---|

| ΔE_int (Total Interaction) | The total binding energy between the two molecules. | -9.50 |

| ΔE_elec (Electrostatic) | Attractive or repulsive forces between static charge distributions. | -12.50 |

| ΔE_Pauli (Pauli Repulsion) | Short-range repulsion due to orbital overlap. | +20.00 |

| ΔE_orb (Orbital Interaction) | Stabilization from polarization and charge transfer. | -8.00 |

| ΔE_disp (Dispersion) | Attraction from correlated electron fluctuations. | -9.00 |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule, which are crucial for understanding its function and properties. mdpi.com

An MD simulation of this compound would involve several steps:

System Setup: A starting 3D conformation of the molecule is placed in a simulation box, often solvated with explicit solvent molecules (like water) to mimic solution-phase behavior.

Energy Minimization: The initial system is geometrically optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure, allowing the solvent molecules to relax around the solute.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis of the resulting trajectory can reveal key dynamic properties of this compound, such as:

Conformational Flexibility: Identifying the most stable conformations and the energy barriers between them by analyzing the rotation around key dihedral angles (e.g., the C-O-C ether linkage).

Solvent Interactions: Characterizing the hydrogen bonding patterns and solvation shell structure around the polar formyl and nitrile groups.

Vibrational Motions: Observing the characteristic frequencies of bond stretching and angle bending.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value / Method |

|---|---|

| Force Field | CHARMM, AMBER, or OPLS |

| Solvent Model | TIP3P or SPC/E Water |

| Simulation Box | Cubic or Rectangular; Periodic Boundary Conditions |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 - 500 nanoseconds |

| Time Step | 2 femtoseconds |

In Silico Approaches to Understand Chemical Behavior and Molecular Interactions

In silico approaches encompass a wide range of computational techniques used to model chemical systems and predict their behavior. For this compound, methods like Density Functional Theory (DFT) are central to understanding its intrinsic electronic properties and reactivity. mdpi.com

DFT calculations can determine the molecule's optimized ground-state geometry, providing precise bond lengths and angles. A critical aspect of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and ability to participate in chemical reactions.

Furthermore, in silico methods can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen of the formyl group and the nitrogen of the nitrile group, indicating their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms.

These computational analyses can also shed light on intermolecular interactions that stabilize the crystal structure. For instance, in a related compound, (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile, crystallographic analysis revealed the presence of π–π interactions between aromatic rings. Similar in silico studies on this compound would investigate the potential for such stacking interactions, as well as dipole-dipole interactions and weak hydrogen bonds, which collectively dictate the molecule's macroscopic properties.

Table 3: Molecular Properties of this compound Predictable via In Silico Methods

| Property | Computational Method | Insight Provided |

|---|---|---|

| Optimized Geometry | DFT | Provides precise bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Dipole Moment | DFT | Quantifies the overall polarity of the molecule. |

| Intermolecular Interactions | DFT / Hirshfeld Surface Analysis | Characterizes π–π stacking, hydrogen bonds, and van der Waals contacts. mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science

Precursors in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and 4-(2-Formylphenoxy)but-2-enenitrile serves as an excellent starting material for their synthesis. nih.gov Its ability to be transformed into various derivatives allows for the construction of diverse heterocyclic scaffolds.

A key application of this compound is its conversion to 2-(4-formylphenoxy)-N-arylacetamides. This is typically achieved through a Williamson ether synthesis, where p-hydroxybenzaldehyde is reacted with a 2-chloro-N-arylacetamide. researchgate.netuobaghdad.edu.iq These resulting phenoxy-N-arylacetamide derivatives are then primed for participation in Hantzsch-type reactions.

The Hantzsch reaction is a classic multi-component reaction used to synthesize dihydropyridines. In this context, the 2-(4-formylphenoxy)-N-arylacetamide acts as the aldehyde component. When reacted with a β-ketoester or a similar 1,3-dicarbonyl compound and a nitrogen source like ammonium (B1175870) acetate (B1210297), it leads to the formation of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net These reactions are often efficient and allow for the creation of a library of compounds with varying substituents on the arylacetamide portion. informahealthcare.com

A specific example involves the reaction of 2-(4-formylphenoxy)-N-arylacetamides with 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium acetate to yield 1,4-dihydropyridine-3,5-dicarbonitriles and other fused heterocyclic systems. researchgate.net

The Hantzsch reaction, utilizing derivatives of this compound, provides a direct route to the synthesis of poly-dihydropyridines. These polymers, containing repeating dihydropyridine (B1217469) units, are of interest for their potential electronic and optical properties. The ability to introduce various aryl groups via the phenoxy-N-arylacetamide precursors allows for the tuning of these properties. The synthesis of these novel 1,4-dihydropyridines linked to phenoxy-N-arylacetamide moieties has been established as a straightforward and effective method. researchgate.net

Scaffold for Multi-Armed and Star-Shaped Molecular Architectures

The structure of this compound lends itself to the creation of more complex, non-linear molecular architectures. The central phenoxy group can act as a core from which multiple "arms" can be extended, leading to the formation of multi-armed and star-shaped molecules.

Multi-armed and star-shaped molecules derived from this scaffold are being explored for their potential in optoelectronics and as electrochromic materials. The extended conjugation and the ability to incorporate various functional groups can lead to materials with interesting photophysical and electrochemical properties. For instance, viologens, a class of organic electrochromic materials, have been successfully used in commercial applications like anti-glare mirrors and smart windows. mdpi.com The design of novel multi-armed structures based on the this compound framework could lead to new materials with enhanced performance characteristics such as high contrast ratios, fast switching times, and excellent stability. mdpi.com

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. researchgate.netmdpi.com The iterative synthesis of dendrimers can be approached in two ways: the divergent method, where growth starts from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core. nih.gov The this compound scaffold can be envisioned as a potential core molecule in a divergent synthesis or as a building block for dendrons in a convergent approach.

The resulting dendritic structures can have applications in supramolecular chemistry, where they can act as hosts for smaller guest molecules. illinois.edu The interior voids and peripheral functional groups of dendrimers can create specific binding sites, leading to host-guest complexes with potential uses in drug delivery, catalysis, and sensing. illinois.edu The self-assembly of dendrons with specific recognition units can lead to the formation of larger, more complex supramolecular structures. illinois.edu

Strategies for Carbon-Carbon Bond Formation Utilizing the But-2-enenitrile (B8813972) Unit

The but-2-enenitrile unit within this compound is a key functional group for carbon-carbon bond formation. This α,β-unsaturated nitrile is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. alevelchemistry.co.uk

This reactivity allows for the introduction of new substituents at the 3-position of the butenenitrile chain, extending the carbon skeleton and introducing further chemical complexity. Common nucleophiles used in Michael additions include carbanions, enolates, and amines. alevelchemistry.co.uk

Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for derivatization. These transformations, coupled with the reactivity of the aldehyde group, make this compound a versatile platform for a range of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for the construction of complex molecules from simpler starting materials. fiveable.meillinois.edu Reactions such as the Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, are crucial for creating new C-C bonds on sp2-hybridized carbons. alevelchemistry.co.ukchemistry.coach

Functional Group Manipulation in Targeted Synthesis

The inherent reactivity of each functional group in this compound allows for a range of selective transformations. The strategic manipulation of the formyl, phenoxy, butenenitrile, and alkene moieties opens avenues for diverse synthetic applications, particularly in the realm of heterocyclic chemistry.

The formyl group, an aldehyde, is a highly reactive functional group susceptible to both nucleophilic attack and oxidation. Its position on the phenoxy ring ortho to the ether linkage makes it a key participant in intramolecular reactions. For instance, the aldehyde can readily undergo condensation reactions with active methylene (B1212753) compounds or other nucleophiles, leading to the formation of new carbon-carbon bonds.

The ether linkage, while generally stable, can be cleaved under specific conditions, offering a route to substituted phenols. However, its primary role in the context of this molecule is often as a structural linker, positioning the formyl group and the butenenitrile chain in close proximity for potential intramolecular cyclizations.

The but-2-enenitrile moiety is a Michael acceptor, making the β-carbon of the alkene susceptible to nucleophilic attack. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for functional group interconversion.

The conjugated C=C double bond can participate in a variety of addition reactions. Electrophilic additions, such as halogenation or hydrohalogenation, can introduce new functional groups across the double bond. Furthermore, the dienophilic nature of the α,β-unsaturated nitrile system makes it a candidate for cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems.

A particularly powerful application of this molecule lies in intramolecular reactions, where the formyl group can react with the butenenitrile chain to form heterocyclic structures. For example, under basic or acidic conditions, an intramolecular aldol-type reaction could occur, leading to the formation of chromene derivatives. Such derivatives are prevalent in many biologically active compounds.

The following table summarizes potential transformations for each functional group:

| Functional Group | Potential Transformation | Reagents and Conditions | Product Type |

| Formyl (Aldehyde) | Reduction | NaBH₄, MeOH | Alcohol |

| Oxidation | H₂O₂, NaOH | Carboxylic Acid | |

| Wittig Reaction | Ph₃P=CHR | Alkene | |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated system | |

| Ether (Aryl Ether) | Cleavage | BBr₃, CH₂Cl₂ | Phenol |

| Alkene | Michael Addition | Nu⁻ (e.g., R₂CuLi) | Substituted nitrile |

| Halogenation | Br₂, CCl₄ | Dibromoalkane | |

| Epoxidation | m-CPBA | Epoxide | |

| Nitrile | Hydrolysis | H₃O⁺, heat | Carboxylic acid |

| Reduction | LiAlH₄, then H₂O | Primary amine | |

| Grignard Reaction | RMgX, then H₃O⁺ | Ketone researchgate.net | |

| Whole Molecule | Intramolecular Cyclization | Base or Acid | Chromene/Quinoline derivatives |

Detailed research has demonstrated the utility of related o-salicylaldehyde derivatives as crucial precursors for a multitude of heterocyclic frameworks. nih.gov The strategic positioning of the reactive aldehyde and the versatile butenenitrile chain within the same molecule provides a powerful tool for the efficient construction of complex, polycyclic systems with potential applications in materials science and medicinal chemistry.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 4-(2-formylphenoxy)but-2-enenitrile with control over the stereochemistry of the carbon-carbon double bond is a key area for future research. While methods for the synthesis of α,β-unsaturated nitriles are known, achieving high stereoselectivity (E/Z isomerism) in molecules bearing additional functional groups remains a challenge.

Future investigations could focus on the development of novel catalytic systems that can control the stereochemical outcome of the reaction. This might involve the use of transition metal catalysts with tailored ligand spheres or organocatalysts that can direct the formation of a specific isomer. For instance, adapting one-pot sequential hydroformylation/Knoevenagel reactions could provide a direct and stereoselective route to the desired (Z)- or (E)-isomer from simpler starting materials. acs.org The development of enantioselective domino reactions, initiated by processes like the aza-Morita–Baylis–Hillman reaction, could also offer pathways to chiral derivatives of this compound. jst.go.jp

A significant challenge will be to achieve this selectivity in the presence of the formyl group, which could potentially interfere with the catalytic cycle. Therefore, the choice of catalyst and reaction conditions will be crucial to ensure compatibility with both the aldehyde and the but-2-enenitrile (B8813972) moiety.

| Potential Stereoselective Synthetic Approach | Key Challenge | Relevant Catalyst Type |

| Catalytic Stereoselective Knoevenagel Condensation | Achieving high E/Z selectivity in the presence of the formyl group. | Chiral Lewis acids or bases, Organocatalysts |

| Stereospecific Wittig-type Reactions | Synthesis of stereodefined phosphonium (B103445) ylides compatible with the aldehyde. | Stabilized ylides, Schlosser modification |

| Cross-Metathesis with Acrylonitrile | Catalyst control over E/Z selectivity and prevention of self-metathesis. | Ruthenium or Molybdenum metathesis catalysts |

Exploration of Organometallic Chemistry Involving the Nitrile and Aldehyde Moieties

The presence of two distinct reactive sites, the aldehyde and the α,β-unsaturated nitrile, makes this compound a fascinating substrate for organometallic reactions. Future research should explore the selective reactivity of these functional groups with various organometallic reagents.

Grignard reagents and organolithium compounds are expected to react readily with the electrophilic carbonyl carbon of the aldehyde group. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org A key research question is whether these highly reactive organometallics can be tamed to react selectively with the aldehyde in the presence of the conjugated nitrile. Conversely, softer organometallic reagents, like organocuprates, might preferentially undergo 1,4-conjugate addition to the α,β-unsaturated nitrile system. pressbooks.pubquimicaorganica.org

Furthermore, the aromatic ring and the double bond open up possibilities for organopalladium chemistry. wikipedia.orgwiley.comekb.egpsu.eduresearchgate.net Palladium-catalyzed cross-coupling reactions could be employed to further functionalize the molecule. The nitrile group itself can participate in various organometallic transformations, acting as a coordinating ligand or undergoing insertion reactions. libretexts.orgnih.gov A significant challenge lies in achieving chemoselectivity and understanding the factors that govern which functional group reacts under specific conditions.

| Organometallic Reagent | Expected Primary Reaction Site | Potential Product Type |

| Grignard Reagents (e.g., RMgX) | Aldehyde carbonyl | Secondary alcohol |

| Organolithium Reagents (e.g., RLi) | Aldehyde carbonyl | Secondary alcohol |

| Organocuprates (e.g., R₂CuLi) | β-carbon of the butenenitrile | β-substituted nitrile |

| Organopalladium Catalysts | Aromatic C-H or C-O bond, double bond | Cross-coupled products, cyclized structures |

Advanced Material Applications Beyond Current Scope

The bifunctional nature of this compound suggests its potential as a monomer or building block for advanced materials. askiitians.comechemi.com Future research should explore its polymerization and incorporation into novel materials with unique properties.

The aldehyde and nitrile functionalities can both participate in polymerization reactions. For example, the aldehyde group can undergo condensation polymerization, while the nitrile group can be involved in cyclotrimerization or other polymerization processes. This could lead to the formation of cross-linked polymers with enhanced thermal stability and mechanical strength. askiitians.com

Moreover, molecules containing cyanovinyl-substituted aromatic rings have been investigated for their nonlinear optical (NLO) properties. acs.org The extended π-system in this compound makes it a candidate for such applications. Future studies could involve synthesizing derivatives and measuring their NLO response. The ability to create bifunctional or polyfunctional systems is also crucial in the development of materials for applications like molecular imprinting and the synthesis of tailored probes. researchgate.netacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Future research can leverage AI to:

Predict Reactivity: Develop machine learning models to predict the site-selectivity of reactions with different reagents, helping to design experiments that favor a desired outcome. nih.gov

Design Novel Catalysts: Use AI to design and screen potential catalysts for the stereoselective synthesis of this compound, potentially reducing the time and effort required for catalyst development. psu.eduumich.eduresearchgate.netrsc.orgacs.org

Discover New Applications: Employ ML models to screen for potential biological activities or material properties of derivatives of this compound, guiding the synthesis of new compounds with desired functionalities.

The main challenge in this area is the availability of large, high-quality datasets for training the ML models. However, as more experimental data becomes available, the predictive power of these models will undoubtedly increase, providing a powerful tool for future investigations into the chemistry of this and other complex molecules.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Formylphenoxy)but-2-enenitrile?

The synthesis typically involves nucleophilic substitution or protective group strategies. For example, α,β-unsaturated nitriles like this compound can be synthesized by reacting 2-formylphenol derivatives with acrylonitrile analogs under basic conditions (e.g., sodium hydride in dimethylformamide). Protective groups such as tert-butyldimethylsilyl (TBS) or benzyl are often employed to stabilize intermediates during the reaction . Optimization of reaction conditions (e.g., reflux in aprotic solvents) is critical to achieving high yields and purity.

Q. What characterization techniques are recommended for verifying the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the formyl, nitrile, and unsaturated alkene groups.

- X-ray Crystallography : Programs like SHELXL and visualization tools like ORTEP-3 can resolve molecular geometry and confirm stereochemistry .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cycloaddition reactions?

The compound’s α,β-unsaturated nitrile moiety makes it a candidate for 1,3-dipolar cycloadditions. For instance, reactions with azomethine ylides can form spiro-oxindole frameworks under chiral Brønsted acid catalysis. Mechanistic studies should employ density functional theory (DFT) calculations to analyze transition states and stereochemical outcomes. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using low-temperature NMR) is also recommended .

Q. What strategies are effective for resolving contradictions in spectroscopic or crystallographic data for this compound?

Contradictions may arise from:

- Dynamic effects : Conformational flexibility in solution (e.g., NMR) vs. static crystal structures. Use variable-temperature NMR to assess rotational barriers.

- Polymorphism : Different crystalline forms can yield varying X-ray data. Screen multiple crystallization conditions (solvents, temperatures) .

- Redundancy in data : Cross-validate results with complementary techniques (e.g., IR spectroscopy for functional groups, elemental analysis for purity).

Q. How does this compound interact with biological targets, and what methods assess its metabolic pathways?

The formyl and nitrile groups enable hydrogen bonding and covalent interactions with enzymes. To study metabolism:

- In vitro assays : Incubate with liver microsomes or recombinant cytochrome P450 enzymes.

- LC-MS/MS : Identify metabolites (e.g., oxidation products, conjugates) and quantify metabolic stability.

- Molecular docking : Predict binding modes to targets like oxidoreductases or proteases using software like AutoDock .

Q. What are the applications of this compound in materials science?

The compound serves as a precursor for functionalized polymers and phthalonitrile derivatives. For example:

- Polymer synthesis : Incorporate into conjugated systems via polymerization of the nitrile group.

- Phthalonitrile derivatives : Modify electronic properties by substituting the formyl group, enabling applications in optoelectronics or catalysis .

Methodological Notes

- Synthetic Optimization : Adjust reaction stoichiometry and solvent polarity to minimize side reactions (e.g., hydrolysis of the nitrile group).

- Data Interpretation : Use software like SHELX for crystallographic refinement and Gaussian for computational modeling to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate findings with orthogonal assays (e.g., fluorescence quenching for binding studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.